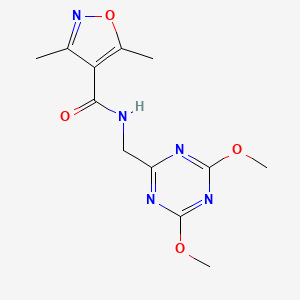

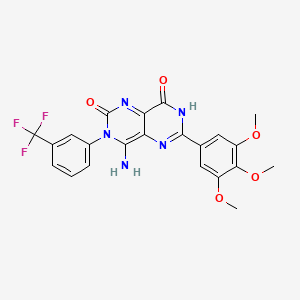

![molecular formula C17H14F3N3OS B2584632 4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide CAS No. 1251703-12-4](/img/structure/B2584632.png)

4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a thiazole ring, a trifluoromethyl group, and a benzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring could be formed through a Paal-Knorr synthesis or a Knorr pyrrole synthesis . The thiazole ring could be synthesized through a Hantzsch thiazole synthesis . The trifluoromethyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and thiazole rings are both five-membered rings with heteroatoms, which would contribute to the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrrole and thiazole rings, as well as the trifluoromethyl group. The pyrrole ring is aromatic and can participate in electrophilic substitution reactions . The thiazole ring is also aromatic and can undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. The presence of the pyrrole and thiazole rings could contribute to its stability, while the trifluoromethyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research on heterocyclic compounds, such as the synthesis of benzothiophenyl-hydrazonoesters, showcases the diverse reactivity of heterocyclic compounds toward various nitrogen nucleophiles, leading to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These findings highlight the potential of such compounds in synthesizing a wide range of heterocyclic derivatives, which are crucial in pharmaceuticals, agrochemicals, and materials science (Mohareb et al., 2004).

Molecular Design and Synthesis

The molecular design and synthesis of specific structures, such as N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, demonstrate the strategic approach to designing inhibitors targeting specific enzymes or receptors, such as co-activator associated arginine methyltransferase 1 (CARM1). This research underscores the importance of molecular design in developing targeted therapies for various diseases (Allan et al., 2009).

Electropolymerization and Surface Modification

Studies on the electropolymerization and electrocopolymerization of aromatic pyrrole derivatives for modifying surface properties of polymers illustrate the application of heterocyclic compounds in materials science. Such modifications can enhance the properties of polymer layers, making them more suitable for various applications, including sensors, coatings, and electronic devices (Schneider et al., 2017).

Antimicrobial and Antiviral Research

The development of novel compounds with antimicrobial and antiviral properties is another significant area of research. For instance, studies on thieno[2,3-d]pyrimidine derivatives have shown promising antimicrobial activities, suggesting the potential use of such compounds in combating infectious diseases (Kolisnyk et al., 2015).

Anticancer Research

The synthesis and evaluation of compounds for anticancer activity represent a critical research domain. Compounds such as 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives have been studied for their potential in vitro anticancer activity, highlighting the role of heterocyclic compounds in the development of new anticancer therapies (Rasal et al., 2020).

Eigenschaften

IUPAC Name |

4-methyl-2-pyrrol-1-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3OS/c1-11-14(25-16(22-11)23-8-2-3-9-23)15(24)21-10-12-4-6-13(7-5-12)17(18,19)20/h2-9H,10H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXMPRGJXOVVJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

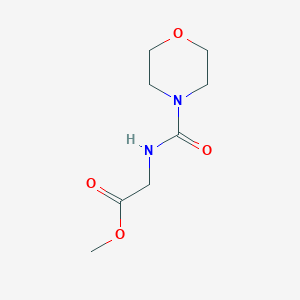

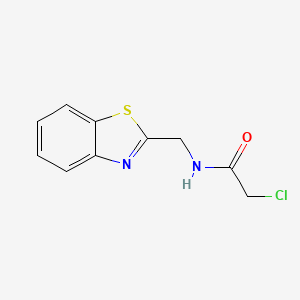

![Methyl 2-(3,4-dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584550.png)

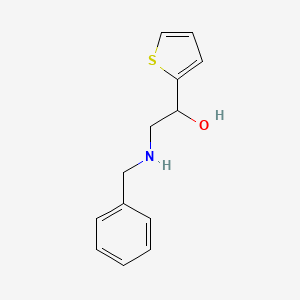

![4-(2-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2584551.png)

![1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2584552.png)

![6-Chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2584553.png)

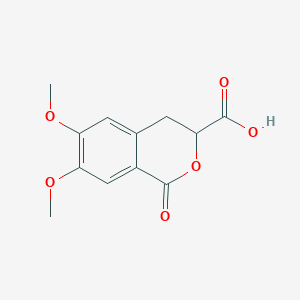

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2584554.png)

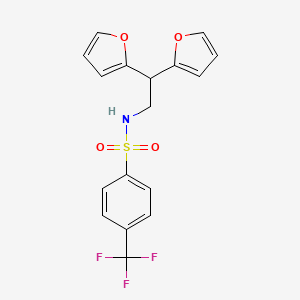

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2584557.png)

![4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid](/img/structure/B2584568.png)